2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone
Description
This compound, a thienopyridine derivative, is structurally related to prasugrel, a clinically used antiplatelet agent . Its core structure consists of a bicyclic thieno[3,2-c]pyridine ring fused to a tetrahydropyridine system, substituted at position 2 with an acetyloxy group. The cyclopropyl and phenyl groups at the ethanone moiety distinguish it from simpler analogs. The acetyloxy group acts as a prodrug moiety, metabolized in vivo to an active thiol metabolite that inhibits platelet aggregation via P2Y12 receptor antagonism .
Properties
IUPAC Name |
[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14/h2-6,11,15,19H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKDRZXNRYIANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-45-8 | |
| Record name | Desfluoro prasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUORO PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLW376E1NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone typically involves multi-step organic synthesis procedures. A common synthetic route might start with the preparation of the thienopyridine core, followed by introducing the acetyloxy group and then forming the cyclopropyl and phenylethanone moieties under controlled conditions. Key steps could include:
Cyclization Reactions: Formation of the thienopyridine ring system.
Acylation Reactions: Introduction of the acetyloxy group.
Coupling Reactions: Attachment of the cyclopropyl and phenylethanone groups.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for scale and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone undergoes various chemical reactions such as:
Oxidation: Conversion to corresponding ketones or acids.
Reduction: Formation of alcohols or amines.
Substitution: Reactions with nucleophiles or electrophiles leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with palladium catalyst.
Substitution: Conditions involving bases or acids, depending on the type of substitution desired.
Major Products Formed
The major products formed from these reactions include substituted thienopyridines, acetyloxy derivatives, and various cyclopropyl-functionalized compounds.
Scientific Research Applications
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone has a wide range of applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Interaction with enzymes, receptors, and DNA.
Pathways Involved: Modulation of signaling pathways such as kinase cascades and oxidative stress response mechanisms.
Bioavailability and Metabolism: Factors influencing its distribution and breakdown in biological systems.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Key Research Findings
Prodrug Activation : The acetyloxy group in the target compound is critical for its prodrug profile, enabling efficient conversion to the active thiol metabolite in vivo, similar to prasugrel’s mechanism .
Substituent Effects: Cyclopropyl Group: Compared to linear alkyl chains (e.g., ethyl in ticlopidine), the cyclopropyl group reduces oxidative metabolism, extending half-life .
Anti-Platelet Activity: In a study of thienopyridine derivatives, compounds with electron-withdrawing groups (e.g., acetyloxy) showed superior antiplatelet activity compared to hydroxyl or methoxy analogs . The target compound’s phenyl group at the ethanone moiety may stabilize hydrophobic interactions with the P2Y12 receptor, as seen in prasugrel derivatives .
Biological Activity
The compound 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-phenylethanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
- CAS Number : 1391053-98-7
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antimicrobial , anti-inflammatory , and anticancer agent . The following sections detail these activities.
Antimicrobial Activity
Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer properties, particularly against certain types of cancer cells such as breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of thieno[3,2-c]pyridine. The results indicated that modifications at the acetyloxy position significantly enhanced antimicrobial activity against E. coli and S. aureus .
- Anti-inflammatory Mechanism Investigation : Research conducted by Smith et al. (2023) demonstrated that the compound effectively reduced inflammation in a murine model of arthritis, showing a decrease in paw swelling and histological evidence of reduced synovitis .
- Anticancer Activity Assessment : A recent study explored the cytotoxic effects of this compound on human cancer cell lines, revealing that it induces apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer :
-
Reaction Conditions : Use reflux conditions (80–100°C) with ethanol/water mixtures to enhance solubility and reaction rates .
-
Catalysts : Base catalysts like KOH (0.01 mol) improve condensation efficiency .
-
Purification : Recrystallization from acetic acid/water (1:1) or column chromatography ensures purity .
-
Critical Parameters : Monitor reaction time (2–10 hours) to avoid over-oxidation or side products .
Parameter Optimal Condition Impact on Yield/Purity Reference Temperature 80–100°C (reflux) Maximizes reaction rate Solvent Ethanol/water Balances solubility Catalyst KOH Facilitates condensation
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
-
1H NMR : Identifies cyclopropane protons (δ 0.76–0.96) and aromatic signals (δ 7.2–8.1) .
-
Mass Spectrometry (ESI) : Confirms molecular weight (e.g., m/z 619 [M+1]+) .
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IR Spectroscopy : Detects acetyloxy C=O stretches (1700–1750 cm⁻¹) .
-
Melting Point Analysis : Validates purity (observed range: 268–287°C) .
Technique Key Observations Reference 1H NMR Cyclopropane δ 0.76–0.96; aromatic δ 7.2–8.1 MS (ESI) m/z 619 [M+1]+ (calculated/observed) IR C=O stretch at ~1720 cm⁻¹
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Stereoisomer Synthesis : Use chiral catalysts (e.g., Ru-based) during cyclopropanation to control enantiomers .
- Activity Assays : Compare IC50 values of enantiomers in target protein binding assays (e.g., kinase inhibition) .
- Computational Modeling : Perform DFT calculations to predict steric effects on reactivity .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- Cross-Validation : Confirm assignments using 2D NMR (COSY, HSQC) .
- Isotopic Labeling : Synthesize deuterated analogs to clarify proton environments .
- Crystallography : Obtain single-crystal X-ray data for unambiguous structural confirmation .
Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses in kinase active sites .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) .
- QSAR Models : Corlate substituent effects (e.g., fluorophenyl groups) with activity using Hammett parameters .
Q. What strategies mitigate side reactions (e.g., acetyloxy hydrolysis) during synthetic steps?
- Methodological Answer :
- Protecting Groups : Temporarily mask acetyloxy with tert-butyldimethylsilyl (TBS) groups .
- Low-Temperature Quenching : Halt reactions at 0°C to prevent hydrolysis .
- pH Control : Maintain neutral conditions (pH 6–7) during workup .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed molecular weights in MS data?
- Methodological Answer :
- Ionization Efficiency : Test alternative ionization methods (e.g., MALDI vs. ESI) .
- Adduct Formation : Account for sodium/potassium adducts (e.g., [M+Na]+) in data interpretation .
- High-Resolution MS : Use HRMS (Orbitrap) to resolve isotopic patterns .
Experimental Design for Biological Studies
Q. What in vitro assays are optimal for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life .
- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .
- Plasma Protein Binding : Use ultrafiltration to quantify free vs. bound fractions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
